

Analytical Standards for 13-Hydroxyoctadecanoyl-CoA: Application Notes and Protocols

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Compound of Interest

Compound Name: 13-hydroxyoctadecanoyl-CoA

Cat. No.: B15549576

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Audience: Researchers, scientists, and drug development professionals.

I. Introduction

13-Hydroxyoctadecanoyl-CoA (13-HO-CoA) is the activated thioester of 13-hydroxyoctadecanoic acid (13-HODE), a prominent oxidized linoleic acid metabolite. As a key intermediate in lipid metabolism, 13-HO-CoA is implicated in various physiological and pathological processes, including peroxisomal β -oxidation and the modulation of nuclear receptor signaling pathways such as the Peroxisome Proliferator-Activated Receptors (PPARs). The accurate quantification and functional characterization of 13-HO-CoA are therefore critical for advancing our understanding of its roles in metabolic disorders, inflammation, and cancer.

This document provides detailed application notes and protocols for the analytical standards of **13-hydroxyoctadecanoyl-CoA**, including its synthesis, characterization, and quantification in biological matrices. Furthermore, it outlines key signaling and metabolic pathways involving this important lipid metabolite.

II. Analytical Standard: 13-Hydroxyoctadecanoyl-CoA

An analytical standard is essential for the accurate identification and quantification of 13-HO-CoA in biological samples. Due to its limited commercial availability, a chemo-enzymatic

synthesis approach is often required.

A. Physicochemical Properties

Property	Value
Molecular Formula	C ₃₉ H ₇₀ N ₇ O ₁₈ P ₃ S
Molecular Weight	1049.99 g/mol
Appearance	White to off-white solid (predicted)
Solubility	Soluble in aqueous buffers, methanol, and acetonitrile
Storage	Store at -80°C in a desiccated environment to prevent hydrolysis and oxidation.

B. Synthesis of 13-Hydroxyoctadecanoyl-CoA Standard

The synthesis of the 13-HO-CoA standard can be achieved in a two-step process: first, the chemical or enzymatic synthesis of the precursor (S)-13-hydroxyoctadecanoic acid, followed by its enzymatic ligation to Coenzyme A.

Protocol: Enzymatic Synthesis of 13-Hydroxyoctadecanoyl-CoA

This protocol utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond between 13-hydroxyoctadecanoic acid and Coenzyme A.

Materials:

- (S)-13-Hydroxyoctadecanoic acid
- Coenzyme A, lithium salt
- Long-chain acyl-CoA synthetase (e.g., from *Pseudomonas* sp.)
- Adenosine 5'-triphosphate (ATP), disodium salt
- Magnesium chloride (MgCl₂)

- Dithiothreitol (DTT)
- Potassium phosphate buffer, pH 7.5
- Solid-phase extraction (SPE) C18 cartridges

Procedure:

- Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM ATP, 10 mM MgCl₂, 2 mM DTT, 1 mM Coenzyme A, and 0.5 mM (S)-13-hydroxyoctadecanoic acid.
- Initiate the reaction by adding long-chain acyl-CoA synthetase to a final concentration of 0.1 mg/mL.
- Incubate the reaction at 37°C for 2 to 4 hours, monitoring the formation of the product by LC-MS.
- Purify the synthesized **13-hydroxyoctadecanoyl-CoA** using a C18 SPE cartridge.
 - Condition the cartridge with methanol, followed by water.
 - Load the reaction mixture.
 - Wash with water to remove salts and unreacted polar components.
 - Elute the 13-HO-CoA with a stepwise gradient of methanol in water.
- Lyophilize the purified fractions to obtain the solid analytical standard.
- Confirm the identity and purity of the standard using high-resolution mass spectrometry and ¹H-NMR.

III. Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of **13-hydroxyoctadecanoyl-CoA** in complex biological samples.^{[1][2]}

A. Experimental Protocol: Extraction and Quantification

Sample Preparation and Extraction:

- Flash-freeze tissue or cell samples in liquid nitrogen immediately after collection to quench metabolic activity.
- Homogenize approximately 50 mg of tissue or 1-5 million cells in 1 mL of ice-cold methanol containing a suitable internal standard (e.g., heptadecanoyl-CoA).
- Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes at 4°C.
- Induce phase separation by adding 500 μ L of water and centrifuging at 14,000 x g for 10 minutes.
- Collect the upper organic phase and the lower aqueous phase separately. The acyl-CoAs will primarily be in the aqueous phase.
- Dry the aqueous phase under a stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Method Parameters

Parameter	Recommended Setting
LC Column	C18 Reverse Phase (e.g., 2.1 x 150 mm, 1.7 μ m)[3]
Mobile Phase A	15 mM Ammonium Hydroxide in Water[3]
Mobile Phase B	15 mM Ammonium Hydroxide in Acetonitrile[3]
Gradient	20% B to 65% B over 4 minutes[3]
Flow Rate	0.4 mL/min[3]
Column Temperature	45°C
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS/MS Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	m/z 1050.4 (for [M+H] ⁺ of 13-hydroxyoctadecanoyl-CoA)
Product Ions (Q3)	m/z 507.1 (adenosine diphosphate fragment), m/z 809.3 (loss of phosphopantetheine)

C. Quantitative Data Summary

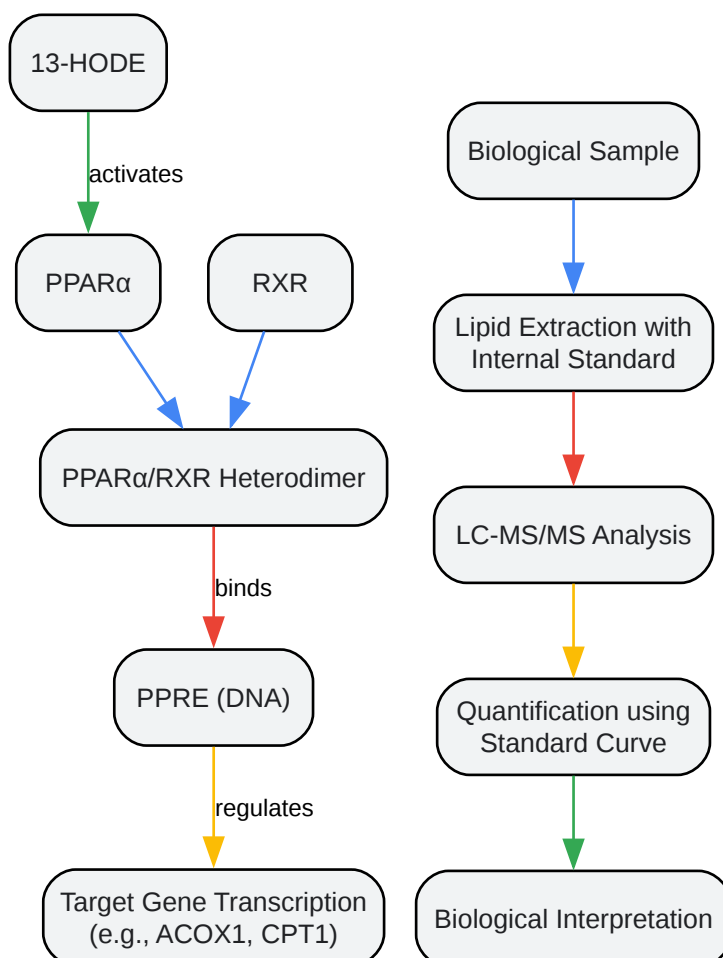
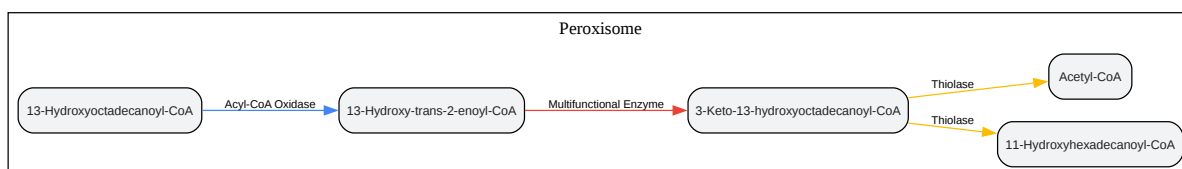
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for **13-hydroxyoctadecanoyl-CoA**.

Parameter	Expected Performance
Limit of Detection (LOD)	1-5 fmol on column[1]
Limit of Quantification (LOQ)	5-20 fmol on column
Linearity (r^2)	≥ 0.995
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Recovery	90-110%[1]

IV. Biological Pathways and Workflows

A. Metabolic Pathway: Peroxisomal β -Oxidation

13-Hydroxyoctadecanoyl-CoA is a known substrate for peroxisomal β -oxidation, a key pathway for the metabolism of hydroxylated and very-long-chain fatty acids.[4]



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